2-(2,4-Difluorophenoxy)-5-nitropyridine
Overview
Description
2-(2,4-Difluorophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a difluorophenoxy group
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Formation of Difluorophenol: 2,4-Difluorophenol is prepared separately by fluorination of phenol using a fluorinating agent such as sulfur tetrafluoride.
Coupling Reaction: The final step involves the coupling of 2,4-difluorophenol with 5-nitropyridine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Aminopyridine Derivatives: Formed by reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-5-nitropyridine: Similar structure but with chlorine atoms instead of fluorine.
2-(2,4-Difluorophenoxy)benzoic acid: Similar difluorophenoxy group but attached to a benzoic acid instead of a pyridine ring.
Uniqueness
2-(2,4-Difluorophenoxy)-5-nitropyridine is unique due to the presence of both the difluorophenoxy and nitro groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVUVVNYXQZPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384139 | |
Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219865-96-0 | |
Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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